(3-Methylhex-1-yn-1-yl)benzene
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Overview
Description
(3-Methylhex-1-yn-1-yl)benzene is an organic compound with the molecular formula C13H14 It is a derivative of benzene, where a (3-methylhex-1-yn-1-yl) group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylhex-1-yn-1-yl)benzene can be achieved through various synthetic routes. One common method involves the alkylation of benzene with a suitable alkyne precursor. For instance, the reaction between benzene and 3-methylhex-1-yne in the presence of a strong acid catalyst can yield this compound. The reaction conditions typically involve elevated temperatures and the use of a solvent such as toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Catalysts and reaction conditions would be carefully controlled to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Methylhex-1-yn-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) can reduce the alkyne group.
Substitution: Halogenation reactions using bromine (Br2) or chlorination using chlorine (Cl2) can introduce halogen atoms onto the benzene ring.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
(3-Methylhex-1-yn-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Methylhex-1-yn-1-yl)benzene involves its interaction with various molecular targets and pathways The alkyne group can participate in cycloaddition reactions, forming new carbon-carbon bondsThese reactions enable the compound to exert its effects in different chemical and biological contexts .
Comparison with Similar Compounds
Similar Compounds
- 1-(Bromomethyl)-3-(5-methylhex-1-yn-1-yl)benzene
- 1-(Chloromethyl)-3-(5-methylhex-1-yn-1-yl)benzene
- 3-Hexen-1-yne, 3-methyl-
Uniqueness
(3-Methylhex-1-yn-1-yl)benzene is unique due to its specific structural arrangement, which combines an alkyne group with a benzene ring. This combination allows for a wide range of chemical reactions and applications that may not be possible with other similar compounds .
Properties
CAS No. |
918638-81-0 |
---|---|
Molecular Formula |
C13H16 |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
3-methylhex-1-ynylbenzene |
InChI |
InChI=1S/C13H16/c1-3-7-12(2)10-11-13-8-5-4-6-9-13/h4-6,8-9,12H,3,7H2,1-2H3 |
InChI Key |
XRQHBAWXOBBYHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C#CC1=CC=CC=C1 |
Origin of Product |
United States |
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